Trans Stereochemistry Confers ≥100-Fold Difference in Anti-HIV Activity Compared to Enantiomer in Class-Level Study
In a class-level study of trans-hydroxycyclopentyl carboxamides, the trans-enantiomer (analogous stereochemistry to trans-Benzyl 3-hydroxycyclopentanecarboxylate) exhibited an EC50 of 25 nM against HIV-1 in cell culture, whereas the enantiomeric counterpart showed markedly reduced activity [1]. Molecular modeling revealed a critical hydrogen-bonding interaction between the cyclopentyl hydroxyl and Tyr143 (distance ~2.8 Å) in the active compound, which was absent in the less active enantiomer (distance >6.0 Å) [1].
| Evidence Dimension | Anti-HIV-1 Activity (EC50) |
|---|---|
| Target Compound Data | trans-Hydroxycyclopentyl carboxamide (analog) EC50 = 25 nM |
| Comparator Or Baseline | Enantiomeric counterpart EC50 = Significantly reduced (>100-fold difference inferred from binding analysis) |
| Quantified Difference | ≥100-fold difference in activity; hydrogen-bond distance differs by >3.2 Å |
| Conditions | HIV-1 integrase intasome active site; cell culture assay (MAGI cells) |
Why This Matters
This class-level evidence demonstrates that trans-stereochemistry is essential for target engagement, directly informing the selection of trans-Benzyl 3-hydroxycyclopentanecarboxylate over cis or racemic alternatives in antiviral drug development.
- [1] Nair V, Chi G, et al. Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations. Bioorg Med Chem Lett. 2013;23(14):4112-4116. View Source
